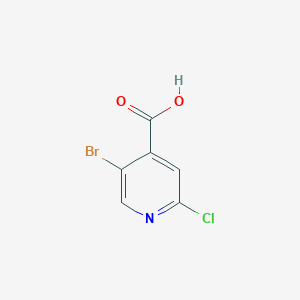

5-Bromo-2-chloroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPRNBZLQPBYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602890 | |

| Record name | 5-Bromo-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-31-7 | |

| Record name | 5-Bromo-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance Within Halogenated Pyridine Carboxylic Acids

5-Bromo-2-chloroisonicotinic acid, with the chemical formula C₆H₃BrClNO₂, possesses a distinctive molecular architecture that sets it apart within the class of halogenated pyridine (B92270) carboxylic acids. indiamart.com Its structure is centered on a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom. This core is substituted with three key functional groups: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position (the 'iso' position). smolecule.com

The presence of two different halogen atoms, bromine and chlorine, is a critical feature. These electron-withdrawing groups, along with the nitrogen atom in the pyridine ring, modulate the electron density of the aromatic system. This electronic configuration enhances the chemical reactivity of the molecule, creating specific sites that are susceptible to either electrophilic or nucleophilic attack, thereby allowing for selective functionalization in synthetic reactions. indiamart.com

Furthermore, the spatial arrangement of the carboxylic acid group relative to the nitrogen atom and the halogens is crucial. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), the molecule can participate in a variety of non-covalent interactions, most notably hydrogen bonding through its carboxylic acid moiety and the pyridine nitrogen. mdpi.comorgchemres.org These interactions are fundamental in the field of crystal engineering and supramolecular chemistry, where they guide the self-assembly of molecules into highly ordered solid-state structures like co-crystals. mdpi.commdpi.com The interplay between hydrogen bonding and potential halogen bonding dictates the final architecture of these multi-component systems. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 886365-31-7 | smolecule.comsynquestlabs.com |

| Molecular Formula | C₆H₃BrClNO₂ | indiamart.comsmolecule.com |

| Molecular Weight | 236.45 g/mol | smolecule.comnih.gov |

| IUPAC Name | 5-bromo-2-chloropyridine-4-carboxylic acid | smolecule.com |

| Appearance | Pale yellow to white crystalline solid | indiamart.com |

| Storage | Inert atmosphere, 2-8°C | bldpharm.com |

Rationale for Advanced Academic Investigation of 5 Bromo 2 Chloroisonicotinic Acid

Regioselective Synthesis Strategies

Achieving the precise 2, 4, and 5 substitution pattern on the pyridine ring requires carefully designed regioselective synthesis strategies. These methods are critical for avoiding the formation of unwanted isomers, which can be difficult and costly to separate.

Halogenation of Isonicotinic Acid Precursors

The direct halogenation of isonicotinic acid or its derivatives is a potential route for synthesis. However, controlling the position of substitution during electrophilic aromatic substitution on the pyridine ring is notoriously complex. The electron-withdrawing nature of the nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions.

For related compounds like nicotinic acid, direct bromination can be achieved using reagents like bromine in the presence of thionyl chloride. google.com In some methods, iron powder is used as a catalyst to facilitate the reaction. google.com A similar approach for isonicotinic acid would require careful optimization to favor substitution at the 5-position (meta to the nitrogen) and prevent reactions at other sites. The presence of the carboxylic acid group further complicates the regiochemical outcome.

Directed Ortho-Metalation (DoM) and Subsequent Functionalization Routes

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

For pyridine systems, DoM can be challenging due to the potential for nucleophilic addition of the organolithium reagent to the electron-deficient ring. uwindsor.caharvard.edu To circumvent this, highly hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca

A potential DoM strategy for synthesizing this compound could involve:

Starting with a pyridine precursor bearing a potent DMG, such as a carbamate (B1207046) group, at a position that directs metalation to the desired sites. harvard.eduacs.org

Stepwise lithiation and quenching with appropriate electrophiles. For instance, metalation followed by reaction with a bromine source (e.g., 1,2-dibromoethane) to install the bromo group.

Subsequent functionalization steps would be required to introduce the chloro and carboxylic acid moieties, potentially involving another DoM sequence or alternative synthetic transformations.

The use of a Grignard reagent like i-PrMgCl has also been shown to be effective for the ortho-metalation of pyridine N-oxides, which can then be trapped with electrophiles, offering another potential pathway. thieme-connect.com

Multistep and One-Pot Synthesis Approaches for this compound

Given the complexity of achieving the target substitution pattern, multistep and one-pot syntheses are common and practical approaches. researchgate.net

A patented multistep synthesis provides a clear and efficient route starting from 2,5-dichloropyridine. google.com This method involves two main transformations:

Substitution: The 2,5-dichloropyridine is first treated with a brominating agent under the influence of a catalyst and solvent to replace one of the chloro groups, yielding 5-bromo-2-chloropyridine. google.com

Hydroxylation/Carboxylation: The intermediate is then hydroxylated to generate the final this compound. google.com

This method is noted for being simple, efficient, and safe, making it suitable for practical production. google.com

| Multistep Synthesis of this compound | |

| Starting Material | 2,5-dichloropyridine google.com |

| Step 1 | Substitution reaction to form 5-bromo-2-chloropyridine google.com |

| Step 2 | Hydroxylation to form this compound google.com |

| Advantages | Simple, efficient, safe for production google.com |

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offer advantages in terms of time, resource efficiency, and waste reduction. google.commdpi.com For the analogous compound 5-bromo-2-chlorobenzoic acid, a one-pot method has been developed starting from 2-chlorobenzotrichloride, which undergoes bromination and subsequent hydrolysis in a single pot to give the final product with high yield and purity. google.com Applying a similar one-pot philosophy to the pyridine scaffold could significantly streamline the production of this compound.

Catalyst Development for Enhanced Synthesis Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction rates, yields, and selectivity. mdpi.comnih.gov Both transition metal and organocatalysis play significant roles in the derivatization of pyridine rings.

Transition Metal Catalysis in C-X Bond Formation

Transition metal catalysis is a cornerstone of cross-coupling reactions and the formation of carbon-heteroatom (C-X) bonds. uwa.edu.auuniurb.it In the synthesis of substituted pyridines, palladium-catalyzed reactions are particularly prevalent. nih.gov

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are used to form new C-C bonds on bromo-substituted pyridine precursors, demonstrating the utility of these catalysts in functionalizing such scaffolds. nih.govmdpi.com While these are C-C bond formations, the underlying principles of oxidative addition and reductive elimination are central to C-X bond-forming reactions as well.

Catalytic systems for C-X bond formation on pyridine rings can involve various transition metals:

Palladium: Widely used for its versatility and functional group tolerance. Catalysts like PdCl2(dppf) are effective in Suzuki couplings of halogenated intermediates.

Copper: Often used in Ullmann-type reactions for C-N, C-O, and C-S bond formation.

Nickel: A more earth-abundant and cost-effective alternative to palladium, nickel catalysts have shown high efficiency in C-S cross-coupling of aryl chlorides. uwa.edu.au

The development of new ligands, such as Xantphos, has been crucial in improving the efficiency and scope of these transition metal-catalyzed reactions. uwa.edu.au

Organocatalysis in Pyridine Derivatization

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has emerged as a powerful complement to metal catalysis. While specific applications of organocatalysis for the synthesis of this compound are not widely documented, the principles can be applied to key steps in pyridine functionalization.

For example, organocatalysts could potentially be employed in:

Halogenation Reactions: Certain organic molecules can act as halogen bond donors, activating halogens for electrophilic substitution on deactivated rings.

Phase-Transfer Catalysis: In a multistep synthesis, phase-transfer catalysts could facilitate reactions between reagents in immiscible phases, improving reaction rates and yields.

The broader application of organocatalysis in the synthesis of complex heterocyclic systems is an active area of research, promising greener and more sustainable synthetic routes.

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. researchgate.net These principles guide the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edubuecher.de An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. libretexts.org Substitution and elimination reactions inherently have lower atom economies compared to addition and rearrangement reactions. buecher.deprimescholars.com

One potential synthetic route to this compound starts from 2,5-dichloropyridine. google.com This process involves a substitution reaction to create 5-bromo-2-chloropyridine, followed by a hydroxylation or carboxylation step to yield the final acid. google.com Another approach could begin with 2-amino-5-bromopyridine, which undergoes diazotization to form 5-bromo-2-chloropyridine, a common intermediate. guidechem.com The efficiency of these routes can be compared using atom economy calculations. The goal is to design a synthetic pathway that maximizes the incorporation of materials from the reactants into the final product, thereby reducing waste. scranton.edu

The table below provides a theoretical comparison of atom economy for two potential synthetic steps leading to the intermediate 5-bromo-2-chloropyridine.

Interactive Data Table: Theoretical Atom Economy Comparison for 5-bromo-2-chloropyridine Synthesis| Reaction Pathway | Starting Material | Reagents | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| Route 1: Halogen Exchange | 2,5-Dichloropyridine | NaBr | 5-Bromo-2-chloropyridine | NaCl | 77.1% |

| Route 2: Sandmeyer Reaction | 2-Amino-5-bromopyridine | NaNO₂, CuCl, HCl | 5-Bromo-2-chloropyridine | N₂, H₂O, NaCl | 62.5% |

Note: Calculation is based on the formula: (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100. Catalysts and solvents are excluded from this calculation. This is a simplified, theoretical comparison.

Optimizing reaction efficiency goes beyond atom economy to include chemical yield, reaction conditions, and the use of catalysts. wiley-vch.de Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. primescholars.com

Green chemistry principles advocate for minimizing or replacing hazardous solvents with safer alternatives. nih.gov An ideal green reaction would use no solvent at all. nih.gov When solvents are necessary, the selection should be based on an assessment of their environmental, health, and safety impacts. Factors to consider include toxicity, flammability, volatility, and lifecycle impact (e.g., whether they are derived from renewable feedstocks). Dichloromethane, for example, is a common but toxic solvent that is preferably replaced. acs.org

The table below provides an environmental assessment of solvents potentially used in the synthesis of halogenated pyridines.

Interactive Data Table: Environmental Impact Assessment of Common Solvents| Solvent | Classification | Key Environmental and Health Concerns | Potential Greener Alternatives |

|---|---|---|---|

| Dichloromethane (DCM) | Problematic/Hazardous | Suspected carcinogen, volatile organic compound (VOC), produces toxic waste. acs.org | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate |

| Diethyl Ether | Usable with restrictions | Highly flammable and volatile, prone to peroxide formation. guidechem.com | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Toluene | Problematic | Toxic, volatile organic compound (VOC), derived from non-renewable petrochemicals. acs.orgnih.gov | Anisole, p-Cymene |

| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point makes removal difficult, reproductive toxicity. acs.org | N,N-Dimethylacetamide (DMAc), Cyrene |

This assessment is based on general solvent selection guides in green chemistry.

Industrial Scale Synthesis Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces challenges related to cost, safety, efficiency, and waste management. Process optimization is key to developing a commercially viable and sustainable manufacturing process.

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. For pyridine synthesis, continuous flow reactors offer significant advantages over traditional batch processes. nih.govelsevierpure.com Continuous flow systems allow for better control over reaction parameters such as temperature and pressure, leading to improved scalability, reproducibility, and safety, especially for reactions involving hazardous intermediates. nih.gov By maintaining steady-state conditions, these systems can enhance reaction yields and production rates simultaneously. nih.gov

Yield enhancement is a primary goal in process optimization. In a patented method for synthesizing this compound, starting from 2,5-dichloropyridine, the focus is on creating a simple, efficient, and safe operation that is practical for production. google.com Optimization can be achieved by carefully selecting catalysts, controlling reaction temperatures, and adjusting the stoichiometry of reagents. For instance, in related preparations, the use of specific catalysts and the controlled addition of reagents at low temperatures have been shown to improve yields and selectivity. guidechem.com

The purity of this compound is critical for its use as an intermediate, particularly in the synthesis of active pharmaceutical ingredients where even trace impurities can affect the final product's efficacy and safety. The production process must be designed to minimize the formation of byproducts and facilitate the removal of any impurities.

Common impurities can include starting materials, regioisomers (e.g., 2,3-dichloro- or 3-bromo-2-chloro isomers), and products of side reactions. google.com For example, in the synthesis of the 2,5-disubstituted pyridine core, the formation of the 2,3-isomer is a known issue that complicates purification. google.com The final purification of this compound, which is typically a solid, is often achieved through recrystallization from an appropriate solvent or solvent mixture. google.comgoogle.com This method leverages differences in solubility between the desired product and impurities at different temperatures. Chromatographic techniques, while effective, are often less economically viable for large-scale industrial purification. nih.gov Developing a robust process that inherently minimizes isomer formation is a key strategy for enhancing the purity profile. google.com

The table below outlines potential impurities and strategies for their control during the production of this compound.

Interactive Data Table: Purity Profile Enhancement Strategies| Potential Impurity | Likely Origin | Control and Removal Strategy |

|---|---|---|

| Unreacted Starting Materials | Incomplete reaction conversion. | Optimize reaction conditions (time, temperature, stoichiometry); Recrystallization. |

| Isomeric Byproducts | Lack of regioselectivity in the halogenation or carboxylation step. google.com | Use of selective catalysts and controlled reaction conditions; Fractional crystallization. google.com |

| Over-halogenated Products | Harsh reaction conditions or excess halogenating agent. | Precise control of reagent stoichiometry and reaction time; Purification by recrystallization. |

| Hydrolysis Byproducts | Presence of water in reaction steps where it is not desired. | Use of dry solvents and inert atmosphere; Purification by recrystallization or chromatography. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dichloropyridine |

| 5-Bromo-2-chloropyridine |

| 2-Amino-5-bromopyridine |

| Sodium Nitrite |

| Copper(I) Chloride |

| Hydrochloric Acid |

| Sodium Bromide |

| Sodium Chloride |

| Nitrogen |

| Water |

| Dichloromethane |

| Diethyl Ether |

| Toluene |

| N,N-Dimethylformamide |

| 2-Methyltetrahydrofuran |

| Ethyl Acetate |

| Cyclopentyl methyl ether |

| Anisole |

| p-Cymene |

| N,N-Dimethylacetamide |

Mechanistic Investigations of 5 Bromo 2 Chloroisonicotinic Acid Reactivity

Exploration of Nucleophilic Aromatic Substitution Mechanisms at Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 5-Bromo-2-chloroisonicotinic acid scaffold. This reaction is facilitated by the electron-withdrawing character of the pyridine (B92270) ring nitrogen, which stabilizes the negatively charged intermediate, often referred to as a Meisenheimer complex. uoanbar.edu.iqechemi.com The substitution can occur at either the chlorine-bearing C-2 position or the bromine-bearing C-5 position, with the regioselectivity being a function of the reaction conditions and the nature of the incoming nucleophile.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized anionic intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of halogens in SNAr reactions is not solely dependent on their electronegativity. The ability of the C-X bond to break in the elimination step is also crucial. Generally, in nucleophilic aromatic substitutions, the reactivity order for halogens as leaving groups is F > Cl > Br > I when the first step (nucleophilic attack) is rate-limiting, due to the high electronegativity of fluorine stabilizing the carbon being attacked. However, when the second step (leaving group expulsion) is rate-determining, the order can change, often following the C-X bond strength (C-I < C-Br < C-Cl < C-F). sci-hub.se

In the case of dihalopyridines, the chlorine at the C-2 position is generally more susceptible to nucleophilic attack than a halogen at the C-5 position. The C-2 and C-4 positions are significantly more electron-deficient due to the direct resonance stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. uoanbar.edu.iq Therefore, nucleophilic substitution is expected to occur preferentially at the C-2 position, replacing the chlorine atom. Studies on other 2-chloro-5-bromopyridine scaffolds have shown selective reactions, further suggesting that differentiation between the two halogen sites is feasible. acs.org

Table 1: General Reactivity Trends of Halopyridines in SNAr Reactions

| Position on Pyridine Ring | Relative Reactivity | Reason for Reactivity |

| C-2 (ortho) | High | Direct resonance stabilization of intermediate by ring nitrogen. uoanbar.edu.iq |

| C-4 (para) | Highest | Direct resonance stabilization of intermediate by ring nitrogen; less steric hindrance than C-2 in some cases. uoanbar.edu.iq |

| C-3 (meta) | Low | No direct resonance stabilization of the negative charge onto the ring nitrogen. uoanbar.edu.iq |

This table illustrates general principles of pyridine reactivity and not specific experimental data for this compound.

The carboxylic acid group (-COOH) at the C-4 position plays a significant dual role in the reactivity of the molecule. Primarily, it is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack but increasing its reactivity towards nucleophiles. This deactivating effect enhances the propensity for SNAr at the halogen-substituted positions.

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This anion is electron-donating and would thus decrease the ring's susceptibility to nucleophilic attack. Therefore, the pH of the reaction medium is a critical parameter. For SNAr reactions, acidic or neutral conditions that maintain the -COOH form are generally preferred to maximize the activation of the ring. Conversely, the carboxylate form could be used to temper reactivity or direct other types of transformations. The poor leaving group ability of the hydroxyl group (-OH) in carboxylic acids means they are generally unreactive to direct nucleophilic acyl substitution without prior activation. libretexts.org

Electrophilic Functionalization of the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack for two reasons: it withdraws electron density from the ring through an inductive effect, and in the acidic conditions required for many electrophilic substitutions, it becomes protonated, creating a highly electron-deficient pyridinium (B92312) ion. quimicaorganica.org

The substituents already present on this compound—the two halogens and the carboxylic acid group—are all deactivating groups. britannica.com Consequently, electrophilic functionalization of this molecule is expected to be extremely challenging and require harsh reaction conditions. If a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The carboxylic acid group is a meta-director, and the halogens are ortho-, para-directors. In this heavily substituted and deactivated ring, predicting the outcome is complex, but substitution would likely be directed to the only available position, C-6, or potentially involve displacement of an existing substituent under forcing conditions. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings. quimicaorganica.org

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely available in published literature. However, the kinetics of its SNAr reactions can be inferred from studies on analogous halopyridines. The rate of substitution is expected to be highly dependent on several factors:

Nucleophile Strength and Concentration: Stronger nucleophiles will lead to faster reaction rates. The rate law for SNAr reactions is typically second order, being first order in both the substrate and the nucleophile.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se

Table 2: Predicted Relative Reactivity in SNAr at C-2 of this compound

| Nucleophile | Expected Relative Rate | Rationale |

| CH₃S⁻ | Fast | Strong, soft nucleophile. sci-hub.se |

| CH₃O⁻ | Moderate | Strong, hard nucleophile. |

| NH₃ | Slow | Neutral, weaker nucleophile. |

| H₂O | Very Slow | Neutral, very weak nucleophile. |

This table is illustrative, based on general principles of nucleophilicity and SNAr reactions, and does not represent specific experimental data for this compound.

Synthetic Transformations and Derivatization Chemistry of 5 Bromo 2 Chloroisonicotinic Acid

Preparation of Esters and Amides from 5-Bromo-2-chloroisonicotinic Acid

The carboxylic acid moiety of this compound is a prime site for initial derivatization, commonly through conversion into esters and amides. These transformations are fundamental steps for modifying the compound's solubility, reactivity, and biological activity, or for preparing it for subsequent reactions.

Esterification of this compound can be achieved through standard synthetic methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For a substrate like this, which may have limited solubility, conversion to the more reactive acyl chloride is often preferred. This is typically accomplished by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired alcohol.

This two-step sequence is highly efficient and prevents the need for harsh acidic conditions that could potentially lead to undesired side reactions. A variety of esters of this compound have been synthesized, highlighting the utility of this functionalization pathway. synquestlabs.com

Table 1: Examples of 5-Bromo-2-chloroisonicotinate Esters

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Methyl 5-bromo-2-chloroisonicotinate | C₇H₅BrClNO₂ | 250.48 | 886365-28-2 |

| Ethyl 5-bromo-2-chloroisonicotinate | C₈H₇BrClNO₂ | 264.50 | 1214346-11-8 |

This table is generated based on data from product listings. synquestlabs.comchemspider.com

Similar to esterification, the synthesis of amides from this compound typically proceeds via the formation of an activated carboxylic acid derivative. The most common method involves the conversion of the carboxylic acid to its corresponding acyl chloride. The subsequent reaction of this highly reactive intermediate with a primary or secondary amine readily affords the desired amide. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed for the direct condensation of the carboxylic acid with an amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. This method is particularly useful when working with sensitive or complex amines. The development of chiral ligands has also enabled enantioselective synthesis of certain α-aryl carboxamides, a technique that could potentially be adapted for derivatives of this acid. nih.gov

Selective Cross-Coupling Reactions at Halogen Positions

The presence of two distinct halogen atoms on the pyridine ring opens up possibilities for selective functionalization through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is key to achieving this selectivity. In general, the C-Br bond is more reactive than the C-Cl bond in many catalytic cycles, particularly those involving palladium.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. youtube.com The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or its ester, is one of the most widely used methods. mdpi.com For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for further transformations. uzh.ch This selectivity is driven by the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle. youtube.com

The Stille coupling, which utilizes organotin reagents, is another important Pd-catalyzed reaction that can be applied. mdpi.com Similar to the Suzuki coupling, greater reactivity is typically observed at the C-Br position. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize yield and selectivity. mdpi.comuzh.ch

Table 2: General Palladium-Catalyzed C-C Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide (R-X) | Boronic Acid/Ester (R'-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

This table outlines generalized reaction conditions. youtube.commdpi.com

While palladium is the most common catalyst for these transformations, other transition metals have emerged as viable alternatives, sometimes offering different reactivity profiles or being more cost-effective.

Nickel-Catalyzed Coupling: Nickel catalysts can be highly effective for cross-coupling reactions of aryl halides, including chlorides, which are often less reactive in palladium-catalyzed systems. nih.govpolyu.edu.hk This opens the possibility of either coupling at the C-Br bond or, under more forcing conditions, potentially engaging the C-Cl bond.

Iron-Catalyzed Coupling: Iron-based catalysts are an attractive, low-cost, and less toxic alternative for coupling alkyl halides with aryl Grignard reagents. acs.org Their application to dihalogenated pyridines could provide a cost-effective pathway for introducing alkyl substituents.

Cobalt-Catalyzed Coupling: Cobalt catalysts have been successfully used for the cross-coupling of aryl halides with organozinc reagents and alkyl halides. nih.govnih.gov Dual catalytic systems, sometimes combining cobalt and nickel, can facilitate the coupling of a wide range of substrates under mild conditions. nih.gov

The choice of metal catalyst can therefore be used as a strategic tool to direct the coupling to a specific position or to enable reactions with a broader range of coupling partners.

Introduction of Diverse Heteroatom Functionalities

Beyond C-C bond formation, the halogenated positions on the this compound ring are susceptible to substitution by various heteroatom nucleophiles. This is typically achieved through nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack.

The 2-position of a pyridine ring is generally more activated towards nucleophilic substitution than other positions. Therefore, the chlorine atom at C-2 is the most likely site for substitution by heteroatom nucleophiles such as alkoxides (to form ethers), amines (to form amino-pyridines), or thiolates (to form thioethers). The reaction with sodium hydroxide (B78521) under specific conditions can be used to introduce a hydroxyl group. google.com These reactions typically require heating and sometimes the use of a base to facilitate the substitution. Careful control of reaction conditions is necessary to avoid side reactions, such as hydrolysis of the ester or amide group if the carboxylic acid has been previously functionalized. The C-Br bond is generally less reactive in SₙAr reactions compared to the C-Cl bond at the activated 2-position.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dichloropyridine (B42133) |

| 5-bromo-2-chloropyridine (B1630664) |

| Methyl 5-bromo-2-chloroisonicotinate |

| Ethyl 5-bromo-2-chloroisonicotinate |

| Isopropyl 5-bromo-2-chloroisonicotinate |

| Thionyl chloride |

| Oxalyl chloride |

| Triethylamine |

| Pyridine |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Sodium hydroxide |

Amination and Alkylation Reactions

The introduction of nitrogen-based substituents and alkyl groups represents a fundamental aspect of the derivatization of this compound. These transformations are pivotal for creating analogues with diverse chemical properties.

Amination Reactions:

The reaction of this compound with various primary and secondary amines proceeds via nucleophilic aromatic substitution, where the amine displaces the more labile chloride at the C-2 position. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the addition of a base to neutralize the hydrogen chloride generated. The resulting 2-amino-5-bromoisonicotinic acid derivatives are important intermediates for the synthesis of more complex molecules. The reaction generally shows high regioselectivity for the 2-position over the less reactive 5-bromo position.

While specific examples for this compound are not extensively detailed in publicly available literature, the reactivity pattern is well-established for analogous 2-chloropyridines. For instance, related compounds readily undergo amination under standard conditions, providing access to a wide array of substituted pyridine derivatives.

Alkylation Reactions:

Alkylation of this compound can be directed at two primary sites: the carboxylic acid group (O-alkylation) or the nitrogen of a pre-installed amino group (N-alkylation).

O-Alkylation (Esterification): The carboxylic acid functionality is readily converted to its corresponding ester by treatment with an alcohol under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base. This transformation is useful for modifying the solubility and electronic properties of the molecule or for protecting the carboxylic acid during subsequent reactions.

N-Alkylation: Following an initial amination reaction at the C-2 position, the resulting secondary amine can be further alkylated. This is typically achieved by reaction with an alkyl halide in the presence of a base to yield the corresponding tertiary amine. This two-step sequence allows for the introduction of diverse alkyl groups at the 2-position.

Below is a table summarizing representative amination reactions on analogous 2-chloropyridine (B119429) systems.

Table 1: Representative Amination Reactions on 2-Chloropyridine Scaffolds

| Reactant | Amine | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-Dimethylaminopyridine | Propionitrile, Reflux | 2-(4-Dimethylamino)-3-chloro-5-(trifluoromethyl)pyridine | 73-84 google.com |

Cyanation and Nitration Strategies

The introduction of cyano and nitro groups onto the this compound core further expands its synthetic potential, providing access to key precursors for pharmaceuticals and agrochemicals.

Cyanation Strategies:

The conversion of the chloro group at the C-2 position to a cyano group is a valuable transformation, as the resulting nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocycles. Palladium-catalyzed cyanation is a common and effective method for this conversion. Current time information in Bangalore, IN. In a typical procedure, this compound would be treated with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand. google.com The reaction is generally performed in a polar aprotic solvent like DMF or DMA. The greater reactivity of the C-Cl bond compared to the C-Br bond ensures selective cyanation at the 2-position.

Nitration Strategies:

Electrophilic aromatic nitration of the this compound ring introduces a nitro group, a versatile functional group that can be reduced to an amine or used to influence the electronic properties of the molecule. The regioselectivity of the nitration is dictated by the existing substituents. The pyridine nitrogen and the electron-withdrawing halogen and carboxyl groups deactivate the ring towards electrophilic attack. However, nitration is still possible under forcing conditions, typically using a mixture of nitric acid and sulfuric acid. Based on the directing effects of similar substituted pyridines and isoquinolines, the nitro group is expected to be introduced at the C-3 position, which is ortho to the pyridine nitrogen and meta to the other substituents. For example, the nitration of 5-bromoisoquinoline (B27571) proceeds to give 5-bromo-8-nitroisoquinoline, highlighting the directing influence of the heterocyclic nitrogen. orgsyn.org

Table 2: Representative Cyanation and Nitration Reactions

| Reaction Type | Reactant | Reagents/Conditions | Expected Product |

|---|---|---|---|

| Cyanation | This compound | Zn(CN)₂, Pd(PPh₃)₄, DMF, Heat | 5-Bromo-2-cyanoisonicotinic acid |

| Nitration | this compound | HNO₃, H₂SO₄, Heat | 5-Bromo-2-chloro-3-nitroisonicotinic acid |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 4-Dimethylaminopyridine |

| 2-(4-Dimethylamino)-3-chloro-5-(trifluoromethyl)pyridine |

| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine |

| Sodium Cyanide |

| Propionitrile |

| 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine |

| Zinc cyanide |

| Potassium ferrocyanide |

| Palladium tetrakis(triphenylphosphine) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 5-Bromo-2-cyanoisonicotinic acid |

| Nitric acid |

| Sulfuric acid |

| 5-Bromo-2-chloro-3-nitroisonicotinic acid |

| 5-Bromoisoquinoline |

Spectroscopic and Structural Characterization of 5 Bromo 2 Chloroisonicotinic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of 5-Bromo-2-chloroisonicotinic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the arrangement of atoms and the electronic environment within the molecule can be mapped.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at position 3 (H-3) and the proton at position 6 (H-6) would likely appear as singlets or very finely split doublets due to the small long-range coupling constant. The electron-withdrawing nature of the carboxylic acid, chlorine, and bromine substituents significantly deshields these protons, shifting their resonances downfield.

The ¹³C NMR spectrum would display six signals: five for the sp²-hybridized carbons of the pyridine ring and one for the carboxylic acid carbon (C=O), which typically appears in the 160-170 ppm range. The carbons directly bonded to the electronegative halogen atoms (C-2 and C-5) would show characteristic shifts. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign each proton and carbon signal and confirm the connectivity.

Tautomerism in isonicotinic acid derivatives involves the potential for proton transfer from the carboxylic acid group to the pyridine nitrogen, creating a zwitterionic form. However, theoretical and experimental studies on isonicotinic acid in various solvents indicate that the neutral form is the predominant species in solution. nih.govacs.orgacs.org The equilibrium is solvent-dependent, but for this compound, the electron-withdrawing effects of the halogens further decrease the basicity of the pyridine nitrogen, making the neutral tautomer even more favorable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-3 | 8.0 - 8.4 | - |

| H-6 | 8.7 - 9.1 | - |

| C-2 | - | 150 - 154 |

| C-3 | - | 125 - 129 |

| C-4 | - | 145 - 149 |

| C-5 | - | 120 - 124 |

| C-6 | - | 152 - 156 |

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism. The pyridine ring is inherently planar, and the carboxylic acid group is expected to be coplanar with the ring to maximize conjugation, although some rotational freedom exists around the C-C single bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₆H₃BrClNO₂. The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a distinctive isotopic pattern for the molecular ion peak, which is a key signature for halogenated compounds. libretexts.org

The relative abundances of the isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1) lead to a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing these halogens. The most prominent peaks in the molecular ion region would be M, M+2, and M+4, with their relative intensities dictated by the statistical combination of the isotopes. researchgate.net

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing structural information. The fragmentation of this compound is expected to proceed through several key pathways initiated by the functional groups.

Common initial fragmentation steps for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group as a radical (•COOH, M-45). Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion formed after the loss of •OH. Other significant fragmentations would involve the cleavage of the carbon-halogen bonds, leading to the loss of a chlorine radical (•Cl, M-35/37) or a bromine radical (•Br, M-79/81). The fragmentation of the pyridine ring itself can lead to the loss of molecules like hydrogen cyanide (HCN). researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 235 | [M]⁺ | [C₆H₃⁷⁹Br³⁵ClNO₂]⁺ | Molecular Ion |

| 218 | [M - OH]⁺ | [C₆H₂⁷⁹Br³⁵ClNO]⁺ | Loss of hydroxyl radical |

| 190 | [M - COOH]⁺ | [C₅H₂⁷⁹Br³⁵ClN]⁺ | Loss of carboxyl radical |

| 162 | [M - COOH - HCN]⁺ | [C₄H⁷⁹Br³⁵Cl]⁺ | Subsequent loss of HCN from pyridine ring |

| 155 | [M - Br]⁺ | [C₆H₃³⁵ClNO₂]⁺ | Loss of bromine radical |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra provide clear evidence for the carboxylic acid and the substituted pyridine ring. nist.govcdnsciencepub.com

The FTIR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. rsc.org The C=O stretching vibration will give rise to a strong, sharp peak around 1700 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine ring typically appear in the 1400-1600 cm⁻¹ region. acs.org Vibrations corresponding to C-Cl and C-Br bonds are found in the fingerprint region at lower wavenumbers, generally below 800 cm⁻¹.

Raman spectroscopy complements FTIR, particularly for the symmetric vibrations of the pyridine ring, which often give strong Raman signals. The ring breathing modes around 1000 cm⁻¹ are typically prominent in the Raman spectrum of pyridine derivatives. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | FTIR | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | FTIR, Raman | Weak-Medium |

| C=O stretch | 1680 - 1720 | FTIR, Raman | Strong (IR), Medium (Raman) |

| C=C / C=N ring stretch | 1400 - 1600 | FTIR, Raman | Medium-Strong |

| O-H bend | 1380 - 1440 | FTIR | Medium |

| C-H bend (in-plane) | 1000 - 1300 | FTIR | Medium |

| C-H bend (out-of-plane) | 750 - 900 | FTIR | Strong |

| C-Cl stretch | 600 - 800 | FTIR, Raman | Medium-Strong |

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, its solid-state arrangement can be predicted based on studies of similar pyridine carboxylic acids. iucr.orgresearchgate.net

The molecule is expected to be largely planar. The most significant intermolecular interaction governing the crystal packing is the formation of hydrogen bonds. Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. mdpi.com This creates a robust supramolecular synthon that dictates the primary packing motif.

In addition to hydrogen bonding, other weaker interactions play a role in stabilizing the crystal lattice. These can include π–π stacking interactions between the electron-deficient pyridine rings of adjacent dimers. nih.gov Furthermore, the presence of halogen atoms allows for the possibility of halogen bonding (e.g., C-Br···O or C-Cl···N), where the electropositive region on the halogen atom interacts with a Lewis basic site on a neighboring molecule. nih.gov These collective interactions determine the final, stable crystalline architecture. mdpi.com

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Hydrogen Cyanide |

Chromatographic and Purity Analysis Methodologies (e.g., HPLC, GC)

The purity of this compound and its derivatives is crucial for their application in pharmaceutical synthesis and specialty chemical development. To ensure high quality and consistency, various chromatographic techniques are employed to separate and quantify the main compound from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A Certificate of Analysis for this compound has reported a purity of 99.77% as determined by HPLC, indicating the effectiveness of this method for quality control. leyan.com While specific, detailed research-grade methods for this exact compound are not extensively published, established methods for related pyridine carboxylic acids provide a strong basis for its analysis.

For the separation of pyridine carboxylic acid isomers, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven to be effective. A typical HPLC method for this compound would likely employ a C18 or a mixed-mode stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and retention. UV detection is commonly used, with the detection wavelength set to a value where the compound exhibits significant absorbance.

Table 1: Representative HPLC Parameters for the Analysis of Pyridine Carboxylic Acids

| Parameter | Value |

| Column | C18 Reversed-Phase or Mixed-Mode Cation-Exchange |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Detection | UV at 255 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this method is well-suited for identifying and quantifying volatile impurities or related derivatives. For instance, in the analysis of related bromine-substituted (chloromethyl)pyridine precursors, GC-MS has been successfully used to monitor reaction conversion and product purity.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The injector temperature would be set high enough to ensure complete volatilization of the analytes without causing degradation. A temperature program for the oven would be employed to separate compounds with different boiling points. Helium is commonly used as the carrier gas, and a mass spectrometer can be used as the detector to provide both quantitative data and structural information about the separated components.

Table 2: General Gas Chromatography (GC) Parameters for the Analysis of Related Pyridine Derivatives

| Parameter | Value |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature hold followed by a ramp to a final temperature |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The purity data obtained from these chromatographic methods is essential for ensuring the quality and reliability of this compound used in further synthetic applications. A Chinese patent on the synthesis of this compound notes that the crude product can often be used directly in subsequent steps, suggesting that the synthetic route can yield a product of relatively high purity.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloroisonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.

Conformational Analysis and Stability Studies

The conformational landscape of a molecule dictates its physical and chemical behavior. For 5-Bromo-2-chloroisonicotinic acid, the primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the pyridine (B92270) ring. The rotation around the C-C bond connecting the carboxyl group to the ring can lead to different conformers.

Theoretical studies on related substituted pyridines and benzoic acids indicate that the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is generally the most stable due to favorable conjugation. However, the presence of bulky halogen atoms (bromine and chlorine) ortho and meta to the carboxyl group in this compound could introduce steric hindrance, potentially leading to a non-planar ground state conformation.

A computational study on the conformational preferences of 2-substituted piperazines highlighted the significant influence of substituents on the molecule's geometry. In the case of this compound, DFT calculations would be employed to rotate the carboxyl group dihedral angle and calculate the relative energies of the resulting conformers to identify the most stable structures.

Charge Distribution and Reactivity Predictions

The distribution of electron density within the this compound molecule is key to understanding its reactivity. The electronegative nitrogen, oxygen, chlorine, and bromine atoms influence the electronic landscape of the pyridine ring. DFT calculations, particularly through methods like Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of the charge distribution.

In a study on pyridine and its halo derivatives, it was noted that the introduction of halogen atoms significantly alters the electronic properties. For this compound, it is expected that the nitrogen atom and the oxygen atoms of the carboxyl group would possess negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to the halogens and the nitrogen are likely to be electron-deficient and thus susceptible to nucleophilic attack.

Global reactivity descriptors, which can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further insights into the molecule's reactivity.

Table 1: Conceptual DFT-Based Reactivity Descriptors (Note: The following table is illustrative and shows the type of data that would be generated from a DFT analysis of this compound. The values are not from a specific study on this compound.)

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

Ab Initio and Semi-Empirical Quantum Mechanical Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results but are computationally more demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

A study on 2-chloro- and 3-bromopyridine (B30812) utilized MP2 calculations with the cc-pVTZ basis set to compute their molecular structures. researchgate.net Such calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed geometric description of the molecule. This information is crucial for understanding the steric and electronic effects of the substituents.

Molecular Docking and Dynamics Simulations (if applicable to specific interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant if this compound is being investigated for its potential interaction with a biological target, such as an enzyme or receptor.

For instance, molecular docking studies have been performed on derivatives of isonicotinic acid to explore their potential as inhibitors for various enzymes. A study on isonicotinoyl hydrazide derivatives investigated their binding to the protease enzyme of COVID-19. In a hypothetical scenario where this compound is studied as a potential enzyme inhibitor, molecular docking would be used to predict its binding mode and affinity within the active site of the target protein. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur upon binding.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible).

A computational study on 2-chloro-5-bromopyridine demonstrated that DFT calculations can accurately predict the vibrational frequencies, IR intensities, and Raman activities of the molecule. researchgate.net The simulated spectra showed good agreement with the experimental FT-IR and FT-Raman spectra, aiding in the complete assignment of the observed vibrational modes. researchgate.net

For this compound, a similar approach would involve optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. The calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Halogenated Pyridine (Note: This table is based on data for 2-chloro-5-bromopyridine and serves as an example of how theoretical and experimental data would be compared. researchgate.net)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| ν(C-H) | 3085 | 3080 | C-H stretching |

| ν(C=N) | 1570 | 1565 | C=N stretching |

| ν(C-Cl) | 780 | 775 | C-Cl stretching |

| ν(C-Br) | 650 | 645 | C-Br stretching |

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. These theoretical predictions can then be compared with experimentally measured UV-Vis spectra to understand the electronic structure and transitions of this compound.

Reaction Pathway Energetics and Transition State Analysis

Theoretical chemistry can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For example, if studying the synthesis of this compound, computational methods could be used to model the reaction pathway, calculate the activation energies for each step, and identify the rate-determining step. A patent describes the synthesis of this compound from 2,5-dichloropyridine (B42133) through bromination and subsequent hydroxylation. google.com DFT calculations could be used to explore the energetics of these transformations.

Transition state theory allows for the calculation of reaction rate constants from the properties of the transition state. The presence of a single imaginary frequency in the calculated vibrational spectrum of a transition state structure confirms that it is a true saddle point on the potential energy surface. This type of analysis provides fundamental insights into the reactivity and synthetic accessibility of the compound.

Strategic Applications of 5 Bromo 2 Chloroisonicotinic Acid As a Synthetic Platform in Research

Role in the Synthesis of Complex Organic Molecules

5-Bromo-2-chloroisonicotinic acid, a halogen-substituted pyridine (B92270) derivative, serves as a versatile and crucial building block in the synthesis of complex organic molecules. indiamart.comgoogle.com Its chemical structure, featuring a pyridine ring substituted with bromine and chlorine atoms and a carboxylic acid group, provides multiple reactive sites for selective functionalization. indiamart.com This trifunctionality allows chemists to introduce a variety of substituents and construct intricate molecular architectures, making it an invaluable intermediate in medicinal chemistry, agrochemical research, and materials science. nbinno.comglindiachemicals.com

Precursor in Medicinal Chemistry Lead Discovery for Pyridine-Based Pharmacophores

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous therapeutic agents due to its ability to form favorable interactions with biological targets. nbinno.comnih.gov this compound is a key starting material for the synthesis of a wide array of pyridine-containing compounds with potential pharmacological activity. google.com The presence of the bromo and chloro substituents allows for differential reactivity, enabling sequential and site-selective modifications through cross-coupling reactions like the Suzuki-Miyaura coupling. This controlled introduction of various aryl or alkyl groups is fundamental in the exploration of new chemical space and the generation of libraries of potential drug candidates.

The carboxylic acid group provides another handle for modification, readily forming amides, esters, and other derivatives. This versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. For instance, it is a known intermediate in the synthesis of compounds targeting cancer and inflammatory conditions. nbinno.com

Building Block for Agrochemicals and Functional Materials Research

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and functional materials. nbinno.comglindiachemicals.com In agrochemical research, the pyridine core is a common feature in many herbicides, insecticides, and fungicides. The ability to systematically modify the this compound scaffold allows for the development of new crop protection agents with improved efficacy and selectivity.

In the field of functional materials, this compound and its derivatives are explored for their potential use in creating organic light-emitting diodes (OLEDs), molecular sensors, and other advanced materials. The tunable electronic properties of the substituted pyridine ring make it an attractive component for designing molecules with specific optical and electronic characteristics.

Scaffold for Combinatorial Library Synthesis and Diversification

Combinatorial chemistry is a powerful tool for accelerating the drug discovery process by rapidly generating large numbers of diverse compounds. nih.gov this compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification. The distinct reactivity of the chloro, bromo, and carboxylic acid functionalities allows for a modular and systematic approach to library design.

For example, a library can be constructed by first reacting the carboxylic acid with a diverse set of amines to create a variety of amides. Subsequently, the bromine and chlorine atoms can be subjected to different cross-coupling reactions, introducing a wide range of substituents at these positions. This strategy enables the efficient production of thousands of unique compounds from a single, versatile starting material, significantly increasing the probability of identifying novel bioactive molecules.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. semanticscholar.orgmdpi.com The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogs provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

Research Ethics, Safety Protocols, and Environmental Considerations in 5 Bromo 2 Chloroisonicotinic Acid Research

Laboratory Safety Guidelines for Handling Halogenated Pyridines

The handling of halogenated pyridines, including 5-Bromo-2-chloroisonicotinic acid, demands strict adherence to laboratory safety protocols due to their potential toxicity and reactivity.

Personal Protective Equipment (PPE): The first line of defense when working with halogenated pyridines is the consistent and correct use of personal protective equipment. This includes:

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect the eyes from splashes. chemicalbook.compostapplescientific.com

Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn, as nitrile gloves may offer insufficient protection against certain pyridines. postapplescientific.comwsu.edu It is crucial to consult the manufacturer's glove compatibility chart. wsu.edu

Body Protection: A fully-buttoned lab coat is essential to prevent skin contact. postapplescientific.comwsu.edu In some cases, a chemical-resistant apron or a full-body suit may be necessary, depending on the scale of the operation. chemicalbook.com

Engineering Controls: To minimize inhalation exposure to potentially harmful fumes and dust, work with halogenated pyridines should be conducted within a properly functioning certified laboratory chemical fume hood. postapplescientific.comwsu.edu Adequate general laboratory ventilation is also critical to maintain a safe working environment. aksci.compostapplescientific.com Emergency eyewash stations and safety showers must be readily accessible and within a short distance from the work area. wsu.eduacs.org

Safe Handling and Storage:

Handling: Avoid direct contact with skin, eyes, and clothing. aksci.com Do not breathe dust or vapors. chemicalbook.comfishersci.com All handling should be performed in a way that minimizes the creation of dust or aerosols. chemicalbook.com After handling, it is imperative to wash hands and any exposed skin thoroughly. aksci.comfishersci.com

Storage: this compound and other halogenated pyridines should be stored in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area. wsu.edufishersci.com They should be kept away from incompatible materials such as strong oxidizing agents and acids. wsu.edu The storage area should be secure and designed to prevent accidental release.

Spill and Waste Management:

Spill Response: In the event of a spill, the area should be evacuated, and trained personnel equipped with appropriate PPE should manage the cleanup. postapplescientific.com Absorbent materials like sand or vermiculite (B1170534) can be used to contain the spill, which should then be collected in a sealed container for proper disposal. postapplescientific.com

Waste Disposal: Chemical waste containing halogenated pyridines must be collected in designated, sealed, and compatible containers. wsu.edu Disposal must follow all local, state, and federal regulations for hazardous waste. aksci.comfishersci.com Under no circumstances should this chemical waste be released into the environment by pouring it down the drain. aksci.comfishersci.com

Sustainable Practices in Research Synthesis

The principles of green chemistry are integral to modern chemical research and aim to reduce the environmental footprint of synthetic processes. The synthesis of this compound and related compounds can be made more sustainable through various strategies.

Green Synthesis Methods: Researchers are increasingly adopting greener techniques for the synthesis of pyridine (B92270) derivatives. nih.govacs.org These methods focus on efficiency, safety, and reduced environmental impact.

Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form a complex product, which increases efficiency, saves time, and reduces waste compared to traditional multi-step syntheses. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. acs.orgnih.gov

Catalysis: Employing catalysts, especially green catalysts, can enhance reaction efficiency under milder conditions, reducing energy consumption. researchgate.netbiosynce.com Pyridine derivatives themselves can act as catalysts in certain reactions, highlighting a potential dual role in sustainable chemistry. biosynce.com

Solvent and Reagent Selection: A major source of pollution in chemical synthesis is the use of traditional organic solvents, many of which are volatile, toxic, and derived from non-renewable resources. royalsocietypublishing.org

Green Solvents: Sustainable chemistry encourages the use of greener alternatives such as water, ethanol, or ionic liquids, which are less toxic and more environmentally benign. numberanalytics.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. solubilityofthings.com

Renewable Feedstocks: Utilizing biomass and other renewable starting materials can significantly decrease the ecological footprint of chemical synthesis. numberanalytics.comsolubilityofthings.com

Waste Reduction and Recycling: The sustainability of a chemical process is also measured by its waste output. rsc.org Developing protocols for waste recovery and recycling is a key aspect of sustainable halogen chemistry. fu-berlin.de This includes finding ways to reuse solvents and catalysts and to treat waste streams to neutralize hazardous components.

Regulatory and Ethical Considerations in Chemical Research

The synthesis and study of new chemical entities like this compound are governed by a framework of regulations and ethical principles designed to protect researchers, the public, and the environment.

Regulatory Compliance: Chemical research is subject to oversight from various governmental bodies.

Occupational Safety and Health Administration (OSHA): In the United States, OSHA sets standards for workplace safety, including the handling of hazardous chemicals in laboratories through regulations like the Hazard Communication Standard. numberanalytics.comnih.gov

Environmental Protection Agency (EPA): The EPA regulates the use, disposal, and environmental impact of chemicals under laws such as the Toxic Substances Control Act (TSCA). numberanalytics.comnih.gov

Global Regulations: Researchers must also be aware of international and regional regulations, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a standardized way to communicate hazard information. ecetoc.org

Ethical Principles in Research: The responsible conduct of research extends beyond regulatory compliance and involves a commitment to ethical principles.

Responsibility and Accountability: Chemists have a fundamental responsibility for the potential environmental harm and health impacts that could be caused by the new substances they create. hyle.orgnih.gov This includes considering the entire lifecycle of the compound.

Transparency and Honesty: A core ethical obligation is the transparent and honest reporting of research findings, methodologies, and any potential hazards associated with the chemicals involved. solubilityofthings.comsolubilityofthings.com This ensures the reproducibility of the work and builds trust within the scientific community and with the public. solubilityofthings.com

Freedom of Research: While the freedom to pursue scientific inquiry is a cornerstone of research, it must be balanced with a conscious consideration of the ethical implications of the work. hyle.org This includes weighing the potential benefits of a new compound against its potential for harm.

The synthesis of any new substance represents a change to the material world, and chemists bear the responsibility for the consequences of that change. hyle.orgnih.gov Therefore, a thorough evaluation of the ethical dimensions of the research, from the initial synthesis to the potential applications and disposal, is an indispensable part of the scientific process.

Q & A

Q. What are common synthetic routes for preparing 5-bromo-2-chloroisonicotinic acid, and what reagents are typically employed?

The synthesis of this compound often involves converting the carboxylic acid group to an acyl chloride intermediate. For example, a reported method uses oxalyl chloride in a mixture of THF and toluene, catalyzed by DMF, followed by methanol quenching and aqueous workup . Key considerations include:

- Reagents : Oxalyl chloride (for acid chloride formation), DMF (catalytic), THF/toluene (solvent system).

- Conditions : Room temperature, overnight reaction time.